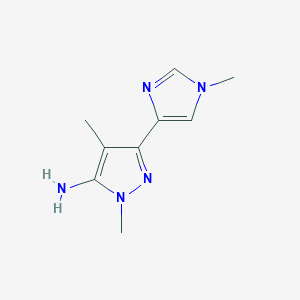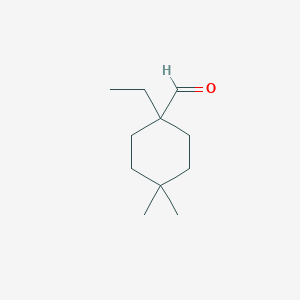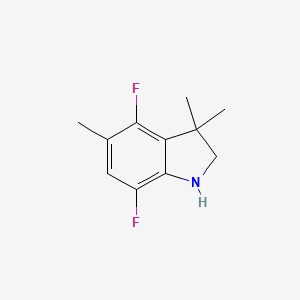
4,7-Difluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Difluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole is a synthetic organic compound with the molecular formula C11H13F2N. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is characterized by the presence of two fluorine atoms and three methyl groups, which contribute to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 4,7-Difluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole structure . For industrial production, the reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
4,7-Difluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the indole ring, leading to different derivatives.
Substitution: The fluorine atoms and methyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include methanesulfonic acid, p-toluenesulfonic acid, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,7-Difluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4,7-Difluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atoms and methyl groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4,7-Difluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole can be compared with other indole derivatives, such as:
- 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-
- 1H-Benzimidazole-6-carboxamide, 4-[[(4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-yl]oxy]-N,N,2-trimethyl-1-[(4-methylphenyl)sulfonyl]-
- 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-
These compounds share similar structural features but differ in their specific functional groups and chemical properties.
Eigenschaften
Molekularformel |
C11H13F2N |
|---|---|
Molekulargewicht |
197.22 g/mol |
IUPAC-Name |
4,7-difluoro-3,3,5-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H13F2N/c1-6-4-7(12)10-8(9(6)13)11(2,3)5-14-10/h4,14H,5H2,1-3H3 |
InChI-Schlüssel |
HVODBJMBWCNBEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1F)C(CN2)(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13317400.png)
![4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13317408.png)
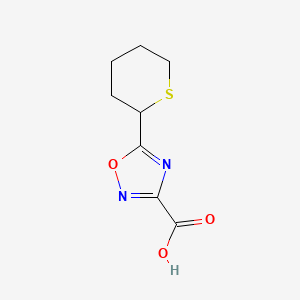

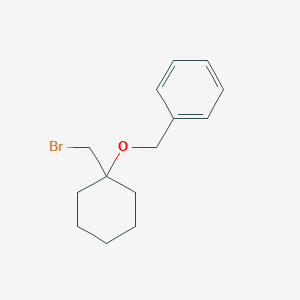
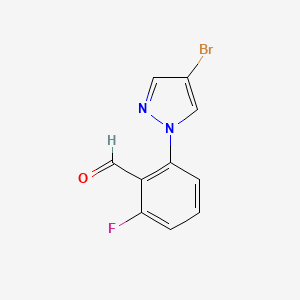

![(Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13317444.png)
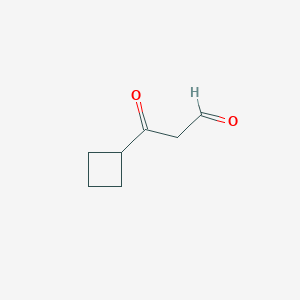
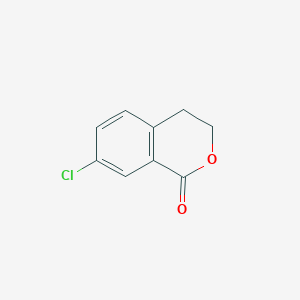
![3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13317453.png)
![2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol](/img/structure/B13317458.png)
